molecular formula C17H19ClN4O2S B11979559 7-(4-Chloro-benzyl)-8-isopropylsulfanyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

7-(4-Chloro-benzyl)-8-isopropylsulfanyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione

Cat. No.: B11979559
M. Wt: 378.9 g/mol
InChI Key: XPGLYJHLTQRIPH-UHFFFAOYSA-N
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Description

7-(4-Chloro-benzyl)-8-isopropylsulfanyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a synthetic organic compound with a complex molecular structure This compound is characterized by the presence of a chlorobenzyl group, an isopropylsulfanyl group, and a purine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-Chloro-benzyl)-8-isopropylsulfanyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a purine derivative with 4-chlorobenzyl chloride under basic conditions, followed by the introduction of the isopropylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

7-(4-Chloro-benzyl)-8-isopropylsulfanyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes several types of chemical reactions, including:

    Oxidation: The isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group under hydrogenation conditions.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

7-(4-Chloro-benzyl)-8-isopropylsulfanyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-(4-Chloro-benzyl)-8-isopropylsulfanyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Chlorobenzene: A simpler aromatic compound with a single chlorine substituent.

    Benzyl Chloride: Contains a benzyl group with a chlorine substituent, used in various organic syntheses.

    Indole Derivatives: Compounds with an indole core, often investigated for their biological activities.

Uniqueness

7-(4-Chloro-benzyl)-8-isopropylsulfanyl-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C17H19ClN4O2S

Molecular Weight

378.9 g/mol

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-propan-2-ylsulfanylpurine-2,6-dione

InChI

InChI=1S/C17H19ClN4O2S/c1-10(2)25-16-19-14-13(15(23)21(4)17(24)20(14)3)22(16)9-11-5-7-12(18)8-6-11/h5-8,10H,9H2,1-4H3

InChI Key

XPGLYJHLTQRIPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=NC2=C(N1CC3=CC=C(C=C3)Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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